

An In-depth Technical Guide to Fenamiphos Sulfone (CAS Number 31972-44-8)

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Compound of Interest

Compound Name: Fenamiphos sulfone

Cat. No.: B133125

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Introduction

Fenamiphos sulfone (CAS 31972-44-8) is the sulfone metabolite of fenamiphos, a systemic organophosphate nematocide and insecticide.[1] The parent compound, fenamiphos, is recognized for its high toxicity, which is primarily attributed to the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] The metabolic oxidation of the methylthio group of fenamiphos leads to the formation of fenamiphos sulfoxide and subsequently **fenamiphos sulfone**. [3] These metabolites are also of significant toxicological interest as they are potent inhibitors of acetylcholinesterase.[4] This technical guide provides a comprehensive overview of the chemical properties, toxicological profile, mechanism of action, and analytical methodologies for **fenamiphos sulfone**.

Chemical and Physical Properties

Fenamiphos sulfone is a solid, off-white crystalline substance.[5] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	31972-44-8	[5]
Molecular Formula	C ₁₃ H ₂₂ NO ₅ PS	[6]
Molecular Weight	335.36 g/mol	[6]
Melting Point	84-86 °C	[5]
Boiling Point	456.7±55.0 °C (Predicted)	[5]
Physical State	Off-White Solid	[5]

Toxicology and Mechanism of Action

Acute Toxicity

Fenamiphos sulfone exhibits significant acute toxicity. The available quantitative data are presented in the following table. For context, the acute toxicity of the parent compound, fenamiphos, is also included.

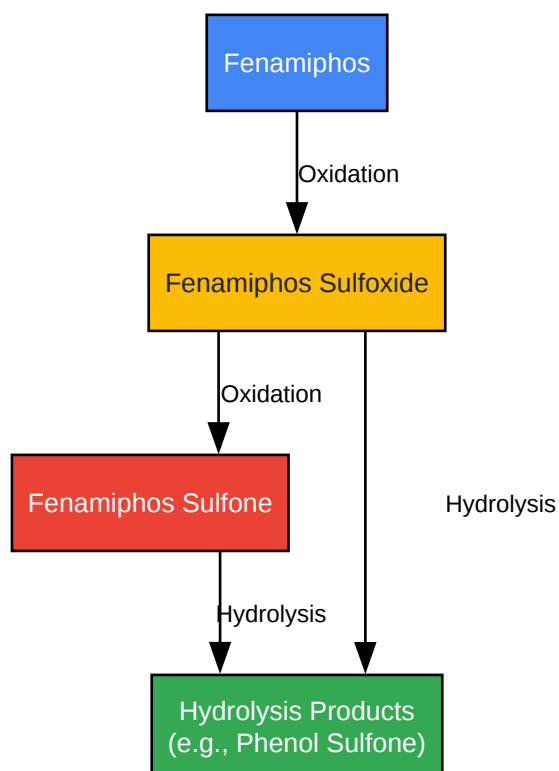
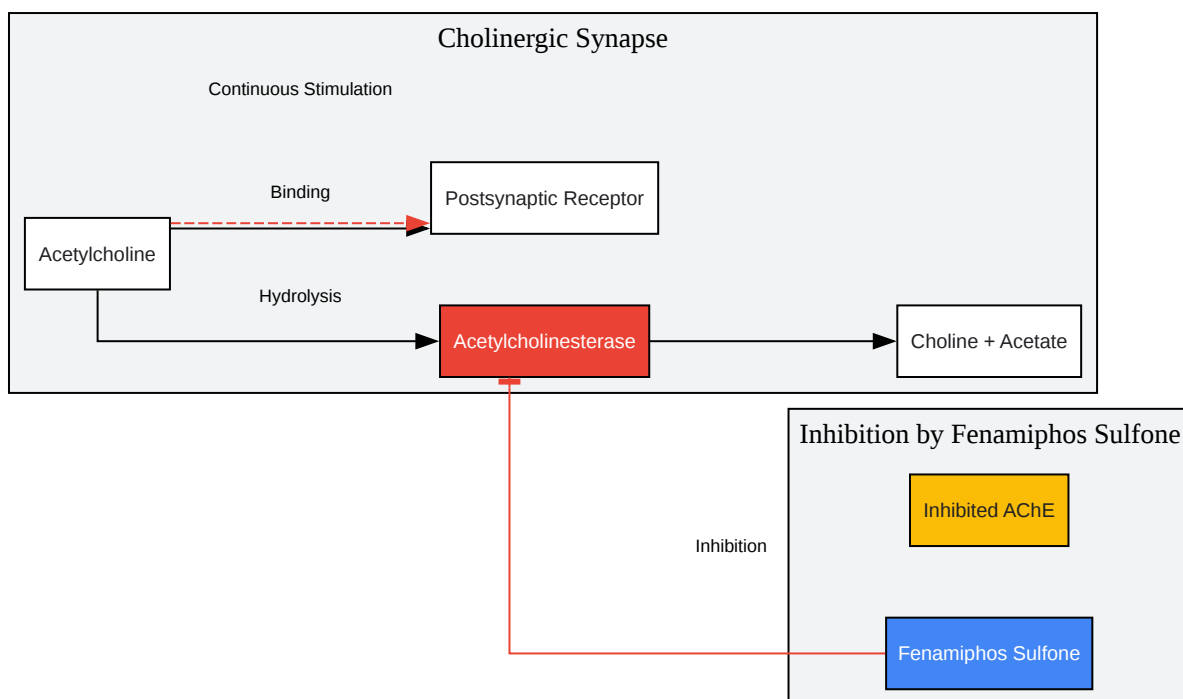
Compound	Test Organism	Route	Toxicity Value	Reference(s)
Fenamiphos Sulfone	Rat	Oral	LD ₅₀ : 303 mg/kg	[1]
Fenamiphos Sulfone	Daphnia	-	EC ₅₀ : 0.0035 mg/L	[7]
Fenamiphos	Rat	Oral	LD ₅₀ : 2 to 19 mg/kg	[2]
Fenamiphos	Rat	Dermal	LD ₅₀ : 72 to 154 mg/kg	[2]
Fenamiphos	Rat	Inhalation	LC ₅₀ : 0.11 to 0.17 mg/L	[2]

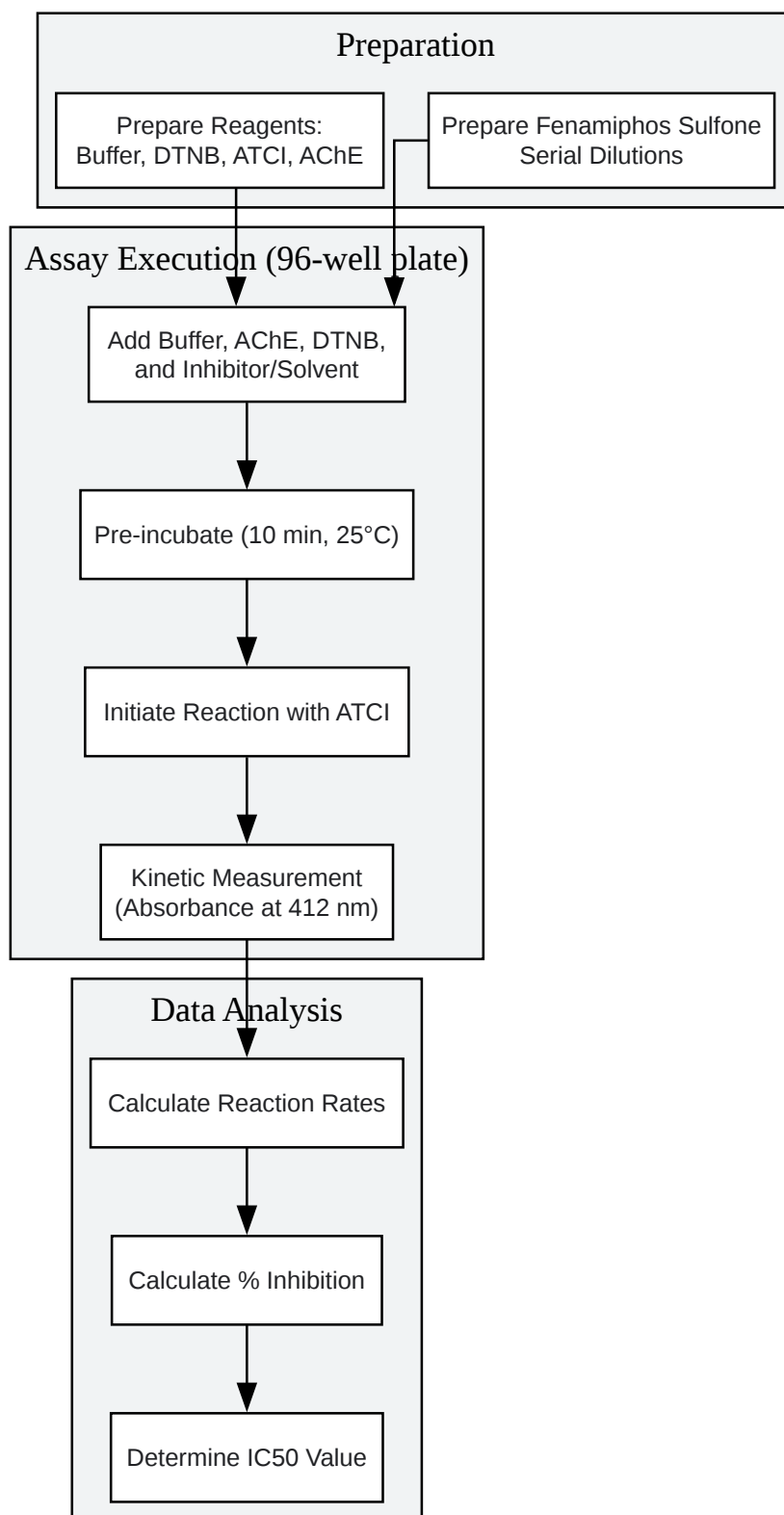
Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fenamiphos and its metabolites, including **fenamiphos sulfone**, is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[8] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and disruption of nerve function.[8]

While a specific IC_{50} value for **fenamiphos sulfone** is not readily available in the reviewed literature, in vitro studies on horse serum cholinesterase have shown that the inhibitory potency of the metabolites follows the order: fenamiphos < sulfoxide = sulfone.[4] This indicates that **fenamiphos sulfone** is a potent inhibitor of acetylcholinesterase, with a potency at least equal to that of the sulfoxide metabolite.[4]

The signaling pathway for acetylcholinesterase inhibition is depicted below:





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